3-Benzyl-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol is a compound notable for its unique bicyclic structure and the presence of a trifluoromethyl group, which imparts distinct chemical properties. It belongs to a class of compounds known as azabicyclics, which are characterized by their nitrogen-containing bicyclic frameworks. The molecular formula of this compound is , and it has a molecular weight of approximately 285.30 g/mol.
The compound is cataloged under various chemical databases, including ChemicalBook and PubChem, where it is classified primarily as an organic compound with potential applications in medicinal chemistry and material science . Its CAS (Chemical Abstracts Service) number is 1251925-32-2, which is used for identifying chemical substances.
The synthesis of 3-Benzyl-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol typically involves multi-step organic reactions that may include:
These methods require careful control of reaction conditions to ensure high yields and purity of the final product.
The synthesis may require advanced techniques such as chromatography for purification and NMR (Nuclear Magnetic Resonance) spectroscopy for structural confirmation.
The molecular structure of 3-Benzyl-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol features a bicyclic framework with a nitrogen atom integrated into the ring system. The trifluoromethyl group is attached at the 8-position, influencing the compound's reactivity and physical properties.
CC(C(=O)NCC1=CC=CC=C1)C2CCC1(C2)N(C1)C(F)(F)F
.The compound can participate in various chemical reactions typical for azabicyclic compounds:
Understanding these reactions requires knowledge of organic reaction mechanisms, including nucleophilic attack, electrophilic addition, and radical mechanisms.
The mechanism of action for compounds like 3-Benzyl-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol may involve interaction with biological targets such as receptors or enzymes. The trifluoromethyl group can enhance lipophilicity, facilitating membrane penetration and potentially leading to altered pharmacokinetics.
Research indicates that azabicyclic compounds can exhibit activity in modulating neurotransmitter systems, which may be relevant in drug development for psychiatric disorders or neurodegenerative diseases.
Relevant analyses such as thermal stability and spectroscopic properties (IR, NMR) are essential for characterizing this compound further.
The compound has potential applications in:
CAS No.: 639-99-6
CAS No.: 13981-37-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0